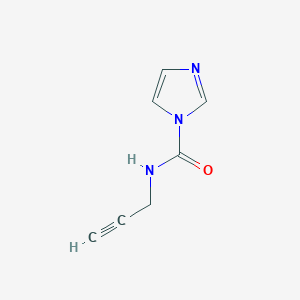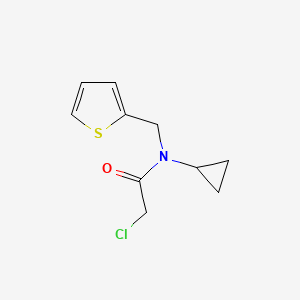
2,3-ジクロロ-5-(トリフルオロメチル)-イソニコチン酸メチル
概要
説明
“Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used as a chemical intermediate for the synthesis of several crop-protection products .
Synthesis Analysis
The synthesis of “Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate” involves the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is in high demand as a chemical intermediate . The synthesis process of 2,3,5-DCTF has been reported .Molecular Structure Analysis
The molecular structure of “Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate” is derived from the trifluoromethylpyridine (TFMP) structure, with the addition of two chlorine atoms and a trifluoromethyl group .科学的研究の応用
農薬: 作物保護
2,3-ジクロロ-5-(トリフルオロメチル)-イソニコチン酸メチル: は、農薬合成における重要な中間体です。その誘導体、特にトリフルオロメチルピリジン(TFMP)は、作物保護剤の開発において重要な役割を果たしています。 この化合物の独特の物理化学的性質は、フッ素原子とピリジン部分によるものであり、農薬の有効性に貢献しています 。 20種類以上の新しいTFMP含有農薬が導入されており、この化合物は、いくつかの作物保護製品の合成における役割のために高い需要があります .
製薬業界: 医薬品開発
製薬部門では、2,3-ジクロロ-5-(トリフルオロメチル)-イソニコチン酸メチルを含むTFMP誘導体が、薬剤の製造に使用されています。トリフルオロメチル基は、多くの医薬品に共通の特徴であり、生物活性和物理的性質を高めます。 この化合物は、いくつかの承認された医薬品製品の開発と、臨床試験中の多数の候補に関連付けられています .
獣医学: 動物の健康
ヒト医学での用途と同様に、この化合物の誘導体は、獣医学でも重要です。 2,3-ジクロロ-5-(トリフルオロメチル)-イソニコチン酸メチルに存在するTFMP部分は、承認された獣医学製品に含まれており、動物の治療や健康維持における重要性を示しています .
生物学的研究: 細胞増殖とアポトーシス
細胞増殖、アポトーシス、運動性、および浸潤、ならびにグルコース代謝に関する研究では、しばしば2,3-ジクロロ-5-(トリフルオロメチル)-イソニコチン酸メチルのような化合物が含まれます。 その誘導体は、これらの細胞プロセスにおいて重要な役割を果たすPI3Kなどの脂質キナーゼの研究に使用されます .
化学合成: 中間体用途
化学中間体として、2,3-ジクロロ-5-(トリフルオロメチル)-イソニコチン酸メチルは、さまざまな有機化合物の合成において不可欠です。 TFMP基を他の分子に導入する役割は、独自の生物学的および物理的特性を持つ化合物を生成するために不可欠です .
病気の制御: モスキート媒介性疾患
マラリア、デング熱、ジカウイルスなどの病気の発生を防ぐために、モスキートの個体数を標的にする殺虫剤の開発には、しばしばTFMP誘導体が含まれます2,3-ジクロロ-5-(トリフルオロメチル)-イソニコチン酸メチルは、これらの病気の制御剤の製造に役立ちます .
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported as an intermediate in the synthesis of herbicides . The compound’s interactions with enzymes such as palladium-catalyzed monoalkoxycarbonylation have been documented . These interactions are crucial for its role in biochemical processes, influencing the synthesis and degradation of other compounds.
Molecular Mechanism
The molecular mechanism of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate involves its interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, its role in palladium-catalyzed reactions highlights its ability to influence enzyme activity . These molecular interactions are essential for understanding its overall biochemical impact.
Dosage Effects in Animal Models
The effects of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and toxicology of this compound is crucial for its safe application in biochemical and pharmaceutical research .
Metabolic Pathways
Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s role as an intermediate in the synthesis of other chemicals highlights its importance in metabolic processes
Transport and Distribution
The transport and distribution of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. Understanding these interactions is crucial for predicting its distribution and potential effects in biological systems .
Subcellular Localization
Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its biochemical interactions and overall impact on cellular processes .
特性
IUPAC Name |
methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-16-7(15)4-3(8(11,12)13)2-14-6(10)5(4)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRVJEBAEWKDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147979-43-8 | |
| Record name | methyl 2,3-dichloroS-(trifluoromethyl) isonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B1416506.png)


![6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1416510.png)
![{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol](/img/structure/B1416511.png)





